molecular formula C10H8BrClN2O B2497816 4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride CAS No. 2413884-06-5

4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride

Cat. No.: B2497816
CAS No.: 2413884-06-5
M. Wt: 287.54
InChI Key: MTPSIYYQABCTIU-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride is a halogenated pyrimidine derivative characterized by a pyrimidine core substituted with a hydroxyl group at position 2 and a 4-bromophenyl group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Pyrimidine derivatives are widely studied for their antimicrobial, anticancer, and kinase-inhibitory properties .

Synthesis of such compounds typically involves condensation reactions. For example, substituted chalcones are reacted with thiourea, urea, or guanidine hydrochloride under reflux conditions to form pyrimidin-2-ol/thiol/amine derivatives .

Properties

IUPAC Name

6-(4-bromophenyl)-1H-pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O.ClH/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9;/h1-6H,(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNXUQYSYQJEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC(=O)N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Cyclization Route

Synthesis of 4-Bromo Chalcone Intermediate

The foundational step involves condensing 4-bromoacetophenone with an aromatic aldehyde under basic conditions. For example, 4-bromoacetophenone (0.01 mol) reacts with substituted benzaldehydes (0.01 mol) in ethanol (10–20 mL) containing 40% NaOH. The mixture is stirred overnight at room temperature, yielding 1-(4-bromophenyl)-3-arylprop-2-en-1-one (chalcone).

Key Reaction Parameters

  • Solvent : Ethanol
  • Base : NaOH (40% aqueous)
  • Time : 12–18 hours
  • Yield : 70–85%

Cyclization to Pyrimidin-2-ol

The chalcone intermediate undergoes cyclization with urea or thiourea in the presence of a base. A mixture of chalcone (0.01 mol), urea (0.01 mol), and potassium hydroxide (0.01 mol) in methanol is refluxed for 3–4 hours. Acidification with HCl precipitates the pyrimidin-2-ol derivative.

Optimized Conditions

  • Reagent : Urea (for -OH) or thiourea (for -SH)
  • Base : KOH or LiOH
  • Temperature : 80–100°C
  • Yield : 60–78%
Table 1: Comparative Yields for Chalcone-Derived Pyrimidin-2-ols
Substituent Position Reagent Base Yield (%)
4-Bromo, 6-Phenyl Urea KOH 75
4-Bromo, 6-Nitro Thiourea LiOH 68

Malonate Ester Pathway

Formation of Dimethyl 2-(4-Bromophenyl) Malonate

Methyl 2-(4-bromophenyl)acetate (0.67 mol) is treated with sodium methoxide in methanol, followed by dimethyl carbonate, to form dimethyl 2-(4-bromophenyl)malonate. This intermediate is critical for constructing the pyrimidine ring.

Reaction Details

  • Catalyst : Sodium methoxide
  • Temperature : 40°C
  • Time : 3.5 hours
  • Yield : 84.4%

Cyclization to Pyrimidine-4,6-diol

The malonate ester reacts with formamidine acetate in cyclohexane under reflux, yielding 5-(4-bromophenyl)pyrimidine-4,6-diol. Subsequent chlorination with POCl3 produces 4,6-dichloropyrimidine, which is hydrolyzed to the diol.

Critical Observations

  • Chlorination Agent : POCl3
  • Hydrolysis : Ice-water + K2CO3 (pH 9–10)
  • Overall Yield : 86.5%

Hydrochloride Salt Formation

Protonation of Pyrimidin-2-ol

The free base 4-(4-bromophenyl)pyrimidin-2-ol is dissolved in anhydrous ethanol and treated with concentrated HCl (1.1 equiv) at 0°C. The mixture is stirred for 1 hour, and the precipitate is filtered and dried under vacuum.

Characterization Data

  • Melting Point : 178–180°C (decomposition)
  • 1H NMR (DMSO-d6) : δ 8.96 (s, 1H, pyrimidine-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H)
  • IR (KBr) : 3355 cm⁻¹ (-OH), 1661 cm⁻¹ (C=N)

Alternative Synthetic Strategies

Guanidine Nitrate-Mediated Cyclization

A mixture of (E)-1-(4-bromophenyl)-3-arylprop-2-en-1-one (0.001 mol) and guanidine nitrate (0.001 mol) in ethanol, refluxed with LiOH (0.005 mol), yields 4-(4-bromophenyl)-6-arylpyrimidin-2-amines. Acidic workup converts the amine to the hydroxyl derivative.

Advantages

  • Selectivity : High regioselectivity for 4- and 6-positions
  • Purity : Column chromatography (ethyl acetate/petroleum ether) achieves >95% purity

Industrial-Scale Considerations

Catalyst Optimization

Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling reactions for introducing the 4-bromophenyl group. For example, Suzuki-Miyaura coupling between 2-chloropyrimidine and 4-bromophenylboronic acid achieves 89% yield under the following conditions:

Industrial Parameters

  • Catalyst Loading : 5 mol%
  • Temperature : 100°C
  • Solvent : Toluene/water (3:1)

Challenges and Mitigation Strategies

Byproduct Formation

Chlorination with POCl3 often generates 4,6-dichloro byproducts. Hydrolysis at controlled pH (7–8) selectively yields the 2-hydroxy derivative.

Solvent Selection

Ethanol minimizes side reactions compared to DMF or THF. Polar aprotic solvents increase reaction rates but reduce yields by 10–15%.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The amino group at position 2 undergoes nucleophilic reactions with acylating and alkylating agents.

Key Findings :

  • Acetylation : Reaction with acetic anhydride in basic conditions yields N-acetyl derivatives , preserving the benzothiazole core while modifying solubility .

  • Microwave-assisted acylation : Using 3,5-diiodosalicylic aldehyde under microwave irradiation forms Schiff bases (e.g., 29 ) in 76–80% yield within 8–10 minutes, compared to 38% yield via conventional methods .

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAc₂O, base, RTN-Acetyl derivative~85%
Schiff base formationAldehyde, MW, 150°CImine derivatives76–80%

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes substitution at positions activated by electron-donating groups.

Key Findings :

  • Nitration : Directed by the methyl group, nitration occurs at position 6 (relative to the thiazole sulfur), forming nitro derivatives .

  • Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups at position 4, enhancing water solubility .

Reaction TypeReagents/ConditionsPositionProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C66-Nitro derivative70%
SulfonationH₂SO₄, SO₃, 100°C44-Sulfo derivative65%

Oxidation and Reduction

The sulfur atom in the thiazole ring and the acetamide group participate in redox reactions.

Key Findings :

  • Sulfur oxidation : Treatment with H₂O₂ or KMnO₄ yields sulfoxides (e.g., 31 ) or sulfones, depending on stoichiometry .

  • Amide reduction : LiAlH₄ reduces the acetamide to a primary amine, generating 2-amino-6-methylbenzothiazol-5-amine .

Reaction TypeReagents/ConditionsProductYieldReference
Sulfur oxidationH₂O₂, AcOH, 60°CSulfoxide65%
Amide reductionLiAlH₄, THF, refluxPrimary amine58%

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular condensation.

Key Findings :

  • Quinazoline synthesis : A three-component reaction with aldehydes and ketones under acidic conditions forms quinazoline derivatives (e.g., 41a–f ) in 79–85% yield .

  • Thiadiazole derivatives : Carbodiimide-mediated condensation with aryl thiadiazoles produces bioactive hybrids (e.g., 7l ) with anti-inflammatory properties .

Reaction TypeReagents/ConditionsProductYieldReference
Quinazoline formationAldehyde, ketone, p-TSAQuinazoline79–85%
Thiadiazole hybridEDC, DCM, RTThiadiazole-acetamide68%

Functional Group Interconversion

The acetamide moiety participates in hydrolysis and displacement reactions.

Key Findings :

  • Hydrolysis : Acidic or basic hydrolysis converts the acetamide to a carboxylic acid or amine, respectively .

  • Chlorination : Reaction with POCl₃ replaces the acetamide oxygen with chlorine, forming 2-chloro-N-(6-methylbenzothiazol-2-yl)acetamide .

Reaction TypeReagents/ConditionsProductYieldReference
Acidic hydrolysisHCl, refluxCarboxylic acid75%
ChlorinationPOCl₃, DMF, 80°CChloroacetamide82%

Scientific Research Applications

4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in biological pathways. Further research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrimidines

4-(3-Bromophenyl)pyrimidin-2-ol
  • Structure : Bromophenyl group at position 3 instead of 4.
  • Similarity score: 0.82 .
2-Amino-5-bromo-4-phenylpyrimidine
  • Structure: Amino group at position 2, bromine at position 5, and phenyl at position 4.
  • Impact: The amino group increases hydrogen-bonding capacity, while bromine at position 5 may influence electronic effects. Similarity score: 0.77 .
4-Chloro-5-fluoropyrimidin-2-amine
  • Structure : Chlorine at position 4, fluorine at position 5, and amine at position 2.
  • Impact : Fluorine’s electronegativity enhances metabolic stability; chlorine may increase lipophilicity. This compound is used in drug development .

Bromophenyl-Containing Heterocycles

4-(4-Bromophenyl)piperidine Hydrochloride
  • Structure : Piperidine ring replaces pyrimidine.
  • Impact : The saturated ring reduces aromaticity, affecting π-π interactions. Molecular weight: 276.59 g/mol .
AS1269574 (2-([2-{4-bromophenyl}-6-methyl-4-pyrimidinyl]amino)ethanol)
  • Structure: Ethanolamine side chain at position 2 and methyl at position 5.
  • Impact : The hydroxyl group improves solubility, while the methyl group may enhance membrane permeability. Used in G protein-coupled receptor studies .

Functional Group Variations

4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic Acid Hydrochloride
  • Structure: Chlorophenyl and methylamino substituents; benzoic acid moiety.
  • Impact : The carboxylic acid group enables salt formation, improving bioavailability. Molecular formula: C₁₈H₁₆Cl₂N₄O₂ .
4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-butyric Acid Hydrochloride
  • Structure : Oxo group at position 2 and butyric acid chain.
  • Impact : The oxo group may stabilize tautomeric forms, influencing reactivity. Molecular weight: 246.69 g/mol .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(4-Bromophenyl)pyrimidin-2-ol HCl C₁₀H₈BrN₂O·HCl Not reported 4-Bromophenyl, 2-OH Enhanced solubility (HCl salt)
4-(3-Bromophenyl)pyrimidin-2-ol C₁₀H₈BrN₂O ~251.09 3-Bromophenyl, 2-OH Meta-substitution effects
2-Amino-5-bromo-4-phenylpyrimidine C₁₀H₈BrN₃ ~258.10 2-NH₂, 5-Br, 4-Ph Increased H-bonding
4-(4-Bromophenyl)piperidine HCl C₁₁H₁₄BrN·HCl 276.59 Piperidine core Reduced aromaticity
AS1269574 C₁₃H₁₅BrN₄O ~347.19 4-Bromophenyl, ethanolamine side chain GPCR modulation

Research Findings and Implications

  • Stereochemical Effects: Enantiomeric forms of bromophenyl-containing compounds (e.g., tetrahydroisoquinoline derivatives) show distinct biological activities, highlighting the importance of stereochemistry in drug design .
  • Halogen Impact : Bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets in target proteins, while fluorine or chlorine substitutions improve metabolic stability .

Biological Activity

4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride is a derivative of pyrimidine, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. The following article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 4-(4-bromophenyl)pyrimidin-2-ol hydrochloride involves several steps, typically starting from commercially available pyrimidine derivatives. The general synthetic route includes:

  • Formation of the Pyrimidine Core : The initial step often involves the reaction of substituted phenyl groups with appropriate reagents to form the pyrimidine ring.
  • Bromination : The introduction of the bromine atom at the para position on the phenyl ring is achieved using brominating agents.
  • Hydrochloride Salt Formation : The final step involves converting the base compound into its hydrochloride salt form to enhance solubility and stability.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrimidine derivatives, including 4-(4-bromophenyl)pyrimidin-2-ol hydrochloride. This compound has shown significant activity against various bacterial strains.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus16 mm
Escherichia coli15 mm
Candida albicans14 mm

The presence of the bromine substituent is believed to enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to 4-(4-bromophenyl)pyrimidin-2-ol hydrochloride can induce apoptosis in cancer cells.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Compounds in this class have shown IC50 values in the micromolar range, indicating potent anticancer activity.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the phenyl ring and their impact on biological activity. Key findings include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like bromine enhances antimicrobial activity by stabilizing the active form of the drug.
  • Hydroxyl Group : The presence of a hydroxyl group at position 2 on the pyrimidine ring is crucial for maintaining biological activity, as it participates in hydrogen bonding with biological targets.

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of pyrimidin-2-ol derivatives, including 4-(4-bromophenyl)pyrimidin-2-ol hydrochloride, against common pathogens. Results indicated that modifications at specific positions significantly influenced antimicrobial potency .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxic effects, leading to increased apoptosis rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Route Selection : Multi-step synthesis involving halogenated intermediates (e.g., 4-bromophenyl derivatives) coupled with pyrimidine ring formation via nucleophilic substitution or condensation reactions. For example, bromophenyl precursors can be reacted with pyrimidin-2-ol under basic conditions .
  • Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C for condensation), and stoichiometric ratios of reagents (e.g., 1.2:1 bromophenyl precursor to pyrimidine base). Purification via recrystallization or column chromatography is critical to achieve >93% purity .
    • Data Interpretation : Monitor reaction progress using TLC or HPLC. Yield improvements (e.g., from 60% to 85%) are achievable by optimizing catalyst loading (e.g., Pd-based catalysts for coupling steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and pyrimidine protons (δ 8.3–8.9 ppm). The hydroxyl group on pyrimidin-2-ol may appear as a broad singlet (~δ 10–12 ppm) .
  • FTIR : Confirm the presence of O–H (3200–3500 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 268.14 (M⁺ for C₁₁H₁₀BrN₂O·HCl) and fragmentation patterns indicative of bromophenyl cleavage .
    • Data Contradictions : Discrepancies in hydroxyl group detection (e.g., NMR vs. IR) may arise from hydrochloride salt formation, requiring X-ray crystallography for resolution .

Q. How should researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC (e.g., peak area reduction >5% indicates instability) .
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–10) to identify susceptibility to hydrolysis. The bromophenyl group is generally stable, but the pyrimidin-2-ol moiety may degrade under strongly acidic/basic conditions .
    • Key Findings : Lyophilized forms show better long-term stability than solutions. Desiccants (e.g., silica gel) are recommended for solid storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding hydrogen bonding and salt formation?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in protonation states (e.g., whether the hydroxyl group is deprotonated and coordinated to HCl). Compare with computational models (DFT) for validation .
  • Validation : Cross-reference with spectroscopic data (e.g., NMR chemical shifts of NH/OH groups) and thermal analysis (TGA/DSC) to confirm salt stoichiometry .
    • Case Study : A related pyrimidine hydrochloride exhibited hydrogen bonding between Cl⁻ and pyrimidine-N, confirmed via SCXRD .

Q. What strategies mitigate batch-to-batch variability in halogenated intermediates during scale-up synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation (e.g., 4-bromophenyl derivatives) in real time .
  • Quality Control : Implement strict thresholds for impurities (e.g., ≤0.5% dehalogenated byproducts) using GC-MS or LC-MS .
    • Case Study : Optimizing Pd-catalyzed coupling reactions reduced variability in bromophenyl intermediates from ±15% to ±5% yield .

Q. How does the bromophenyl substituent influence the compound’s reactivity in medicinal chemistry applications (e.g., kinase inhibition)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chlorophenyl or trifluoromethyl derivatives) in enzyme assays. The bromine atom’s electron-withdrawing effects may enhance binding to hydrophobic kinase pockets .
  • Computational Docking : Use molecular dynamics simulations to predict interactions with target proteins (e.g., EGFR or CDK2). Bromine’s van der Waals radius (~1.85 Å) can fill specific subpockets .
    • Data Interpretation : IC₅₀ values from kinase assays may show a 10-fold improvement over chlorine-substituted analogs due to enhanced lipophilicity .

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